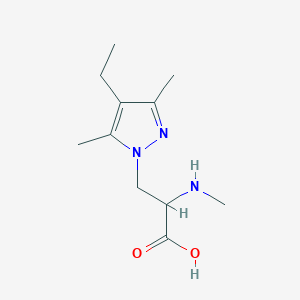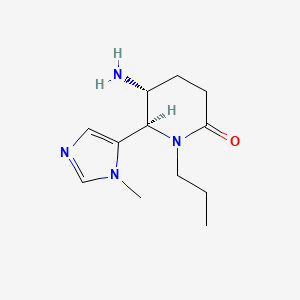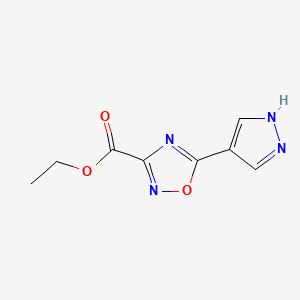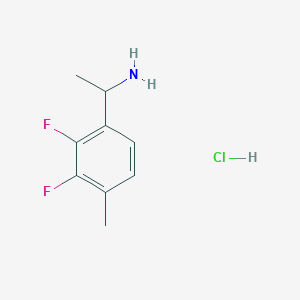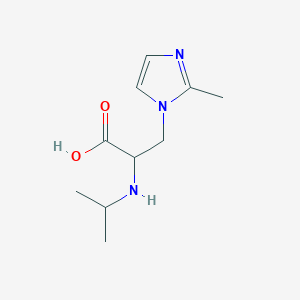
2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is an organic compound that features both an imidazole ring and an amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.
Amino Acid Formation: The alkylated imidazole is then reacted with an appropriate amino acid precursor, such as 2-bromo-3-(isopropylamino)propanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
科学研究应用
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biochemistry: The compound is used in enzyme studies and as a ligand in binding assays.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid moiety can interact with active sites of enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2-(Isopropylamino)-3-(1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Uniqueness
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both an isopropylamino group and a 2-methyl-imidazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific binding affinities, making it valuable for various applications in medicinal and industrial chemistry.
属性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-4-11-8(13)3/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |
InChI 键 |
DRNFDBJMOVEJAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1CC(C(=O)O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


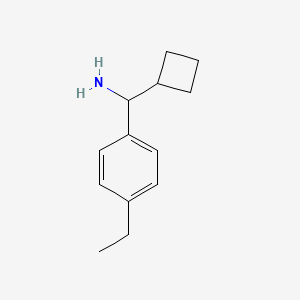
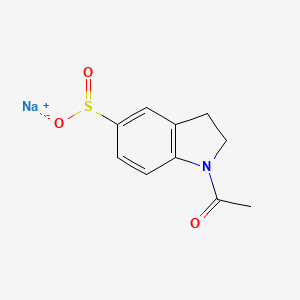



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


